Lipophilicity Advantage: 46% Lower Computed clogP vs. p-Tolyl Analog (CAS 898461-58-0) Predicts Superior Drug-Likeness
The target compound 898426-79-4 exhibits a computed clogP of 2.11 [1], substantially lower than the XLogP3 of 3.9 calculated for its closest substituted analog, the p-tolyl derivative CAS 898461-58-0 [2]. This represents a 46% reduction in predicted lipophilicity (Δ = 1.79 log units). In medicinal chemistry, compounds with clogP < 3 and TPSA > 75 Ų are associated with a significantly reduced risk of preclinical adverse events, including hERG channel inhibition and phospholipidosis [3]. The target compound's TPSA of 69.72 Ų [1] places it near this threshold, while the p-tolyl analog's substantially higher lipophilicity (XLogP3 3.9) and elevated TPSA of 86.9 Ų shift it into a different developability space altogether.
| Evidence Dimension | Computed lipophilicity (clogP / XLogP3) |
|---|---|
| Target Compound Data | clogP = 2.11 (Silicos-IT / sildrug database) |
| Comparator Or Baseline | CAS 898461-58-0 (p-tolyl analog): XLogP3 = 3.9 (PubChem computed) |
| Quantified Difference | Δ = 1.79 log units (target 46% lower); target within favorable clogP < 3 range, comparator exceeds it |
| Conditions | In silico computed partition coefficients (octanol/water); target from sildrug.ibb.waw.pl, comparator from PubChem/Kuujia |
Why This Matters
For procurement decisions, the lower lipophilicity of 898426-79-4 predicts better aqueous solubility, reduced non-specific protein binding, and lower hERG liability risk compared to the p-tolyl analog, making it a more tractable tool compound for cardiovascular target validation where cardiac ion channel promiscuity must be minimized.
- [1] Sildrug / IBB Warsaw. EOS46197: 3-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-phenylurea. Computed Properties: Molecular Weight 419.52, clogP 2.11, TPSA 69.72, HBD 1, HBA 6. Available at: https://sildrug.ibb.waw.pl/ecbd/EOS46197/ View Source
- [2] Kuujia. CAS 898461-58-0: 3-{2-[1-(4-fluoro-2-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-1-(4-methylphenyl)urea. Computed Properties: XLogP3 3.9, TPSA 86.9 Ų, HBD 2, HBA 5, Rotatable Bonds 6. View Source
- [3] Hughes JD, Blagg J, Price DA, et al. Physiochemical drug properties associated with in vivo toxicological outcomes. Bioorg Med Chem Lett. 2008;18(17):4872-4875. doi:10.1016/j.bmcl.2008.07.071 View Source
